9-(4-methoxyphenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide
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Description
9-(4-methoxyphenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O6 and its molecular weight is 451.439. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target theEphrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including angiogenesis, axon guidance, and cell migration .
Mode of Action
It is known that similar compounds act astubulin inhibitors . Tubulin inhibitors interfere with microtubule dynamics, an essential process in cell division, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
Given its potential role as a tubulin inhibitor, it can be inferred that it affects themicrotubule dynamics within cells, disrupting the mitotic spindle formation and leading to cell cycle arrest .
Result of Action
The compound has shown potent cytotoxic activity in vitro . It has been found to display cytotoxicity in tumor cell lines, showing IC50 values in the nanomolar range . This suggests that the compound could potentially be effective in inhibiting the growth of cancer cells.
Properties
IUPAC Name |
9-(4-methoxyphenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O6/c1-30-13-7-5-12(6-8-13)27-21-17(25-22(27)29)16(19(23)28)24-20(26-21)11-9-14(31-2)18(33-4)15(10-11)32-3/h5-10H,1-4H3,(H2,23,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYIVYKAZCUEKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.